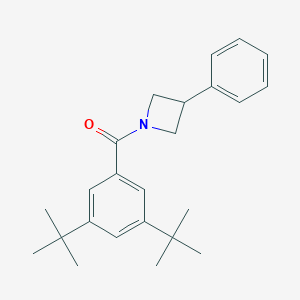
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, commonly known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, and solid tumors.
作用機序
ABT-737 selectively binds to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, including 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, Bcl-xL, and Bcl-w, with high affinity. This binding disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby releasing pro-apoptotic proteins such as Bax and Bak. The release of these pro-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and paclitaxel. ABT-737 has been shown to have minimal toxicity to normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
ABT-737 has several advantages as a research tool. It is a highly selective inhibitor of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, allowing for the study of the specific role of these proteins in cancer cell survival. ABT-737 has also been shown to be effective in preclinical studies of various types of cancer, indicating its potential as a therapeutic agent.
However, there are also limitations to the use of ABT-737 in lab experiments. ABT-737 has poor solubility in aqueous solutions, which can limit its effectiveness in some experiments. Additionally, ABT-737 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of ABT-737. One direction is the development of more potent and selective inhibitors of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family. Another direction is the investigation of the mechanisms of resistance to ABT-737 in cancer cells, which can inform the development of combination therapies. Finally, the clinical development of ABT-737 and its analogs as therapeutic agents for various types of cancer is an important future direction.
合成法
The synthesis of ABT-737 involves several steps, including the condensation of 2-aminothiophenol and ethyl acetoacetate to form 2-acetylthiophene, which is then reacted with hydrazine hydrate to produce 2-acetylthiophene hydrazone. The hydrazone is further reacted with 2-bromo-1,3-benzothiazole to form 1-(2-acetylthiophenyl)-3-(2-bromo-1,3-benzothiazol-yl)prop-2-en-1-one. Finally, the propenone is reacted with ammonia and potassium cyanide to produce ABT-737.
科学的研究の応用
ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to induce apoptosis in cancer cells by selectively binding to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, thereby releasing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. ABT-737 has been shown to be effective in preclinical studies of leukemia, lymphoma, and solid tumors.
特性
分子式 |
C13H11N5S |
|---|---|
分子量 |
269.33 g/mol |
IUPAC名 |
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H11N5S/c1-2-9-8(7-14)12(15)18(17-9)13-16-10-5-3-4-6-11(10)19-13/h3-6H,2,15H2,1H3 |
InChIキー |
LNPNPUZKIMBVRV-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2 |
正規SMILES |
CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-azepanyl)phenyl]-4-bromobenzamide](/img/structure/B286561.png)
![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)



![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
